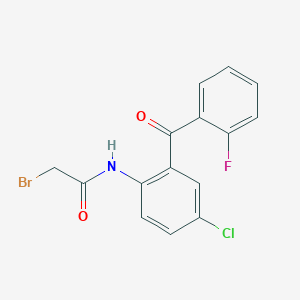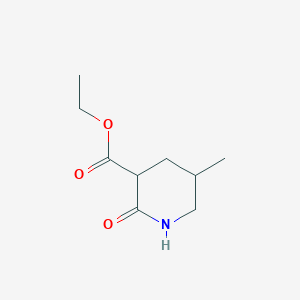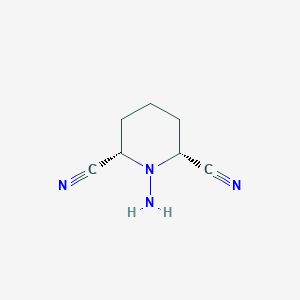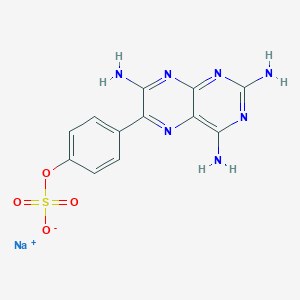
阿马罗诺尔 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amaronol A is a naturally occurring compound found in plants and fungi. It has been used for centuries in traditional medicine as an anti-inflammatory, antifungal, and antimicrobial agent. In recent years, it has gained attention for its potential applications in the laboratory setting.
科学研究应用
癌症治疗: 石蒜科植物中的异咔唑苯并吡啶成分,包括纳西克拉辛和潘克拉他汀,被认为有助于这些植物在癌症治疗中的治疗效果,表明阿马罗诺尔 A 等化合物在癌症治疗中具有潜在作用 (Evidente 和 Kornienko,2009)。
细菌抑制: this compound 已被确认为细菌 α-谷氨酰转肽酶 (γ-GT) 的抑制剂,这一新发现对细菌感染治疗具有影响 (Wang 等,2021)。
抗动脉粥样硬化特性: 枣果中的黄酮醇馏分,包括this compound,显示出潜在的抗动脉粥样硬化特性,并促进巨噬细胞中胆固醇的去除 (Borochov-Neori 等,2015)。
保肝作用: 与this compound 在结构上可能相关的阿马根汀显示出保肝作用,可能通过影响氨基酸和脂肪酸代谢途径 (Zhang 等,2018)。
胃癌细胞凋亡: 发现阿马根汀通过 G2/M 细胞周期阻滞和下调 PI3K/Akt/m-TOR 信号通路诱导人胃癌细胞凋亡,表明其具有潜在的抗癌应用 (Zhao 等,2016)。
乙酰胆碱酯酶抑制: 石蒜科植物中的生物碱显示出乙酰胆碱酯酶抑制活性,与阿尔茨海默病等疾病相关 (López 等,2002)。
肿瘤生长抑制: 石蒜科植物中的次要成分莱考贝塔因抑制人肿瘤细胞生长,这可能与this compound 相关,因为它们来源相同 (Barthelmes 等,2001)。
结构鉴定: this compound 和 B 已从金钱松树皮中分离出来,其结构通过光谱数据鉴定,有助于了解其化学性质 (Li 等,1999)。
抗氧化潜力: 可能含有this compound 的 Phyllanthus amarus 表现出很强的抗氧化潜力,表明其在对抗氧化应激方面很有用 (Mallaiah 等,2015)。
药理活性: Phyllanthus amarus 具有广泛的药理活性,包括抗病毒、抗菌、抗疟和抗癌特性,表明this compound 在这些领域具有潜在应用 (Patel 等,2011)。
生化分析
Cellular Effects
It is known that Amaronol A has a certain degree of toxicity , which suggests that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Amaronol A can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYMOSMINTUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Amaronol A and where is it found?
A1: Amaronol A is a newly discovered auronol, a type of benzofuranone derivative. It was isolated from the bark of the Pseudolarix amabilis tree, also known as the golden larch. []
Q2: What is the molecular structure of Amaronol A?
A2: Amaronol A is characterized as 2,4,6-trihydroxy-2-[(3',4',5'-trihydroxyphenyl)methyl]-3(2H)-benzofuranone. [] While the research paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the structure. Further research might offer more detailed spectroscopic data.
Q3: Does Amaronol A exhibit any biological activity?
A3: The research paper primarily focuses on the isolation and structural elucidation of Amaronol A. [] It doesn't delve into the biological activity of this specific compound. Therefore, further research is needed to determine its potential bioactivity and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














